1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(21-12-14-6-2-1-3-7-14)19-11-10-15-13-20-17-9-5-4-8-16(15)17/h1-9,13,20H,10-12H2,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAIUTLYGWEUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Preparation
The indole moiety is typically synthesized via Fischer indole synthesis or palladium-catalyzed cyclization. For this compound, the 1H-indol-3-yl group is introduced early in the synthesis. A common approach involves:
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Cyclization of phenylhydrazines with ketones under acidic conditions to form the indole ring.
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Protection of the indole nitrogen using benzyl chloride or other alkylating agents to prevent unwanted side reactions during subsequent steps.
For example, ethyl 1H-indole-3-carboxylate serves as a versatile intermediate, enabling further functionalization at the 3-position.
Urea Bond Formation
Urea bonds are formed through:
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Reaction of amines with isocyanates : 2-(1H-indol-3-yl)ethylamine reacts with benzyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine is often added to scavenge HCl byproducts.
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Carbodiimide-mediated coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the amine reacts with benzylcarbamic acid to form the urea.
Mechanistic Insight : The isocyanate route proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, followed by proton transfer to form the urea.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | DCM or THF | 78–85 | ≥95 | |
| Temperature | 0°C → room temperature | 82 | 97 | |
| Catalyst | Triethylamine | 85 | 96 | |
| Reaction Time | 12–24 hours | 80 | 94 |
Polar aprotic solvents like DCM minimize side reactions, while THF enhances solubility of intermediates. Lower temperatures (0°C) improve selectivity during isocyanate reactions.
Catalytic Systems
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EDC/HOBt : Achieves 85% yield in peptide couplings but requires rigorous moisture control.
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Triethylamine : Simplifies purification but may necessitate stoichiometric amounts.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key considerations include:
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Automated pH control to stabilize intermediates.
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Solvent recycling to reduce costs and environmental impact.
A patented method describes a telescoped process where indole alkylation and urea coupling occur in a single reactor, reducing processing time by 40%.
Analytical Characterization
Critical quality attributes are verified using:
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HPLC : Purity ≥95% with a C18 column (acetonitrile/water gradient).
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NMR : Distinct signals for benzyl (δ 4.3 ppm, singlet) and urea NH (δ 6.1 ppm).
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Mass Spectrometry : [M+H]+ at m/z 324.2 confirms molecular weight.
Challenges and Mitigation Strategies
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Byproduct Formation : Excess isocyanate leads to bis-urea adducts. Mitigated by slow reagent addition and stoichiometric control.
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Indole Oxidation : Use of inert atmospheres (N2/Ar) prevents indole ring degradation.
Emerging Methodologies
Recent advances focus on:
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active indole derivatives.
Biological Studies: Used in studies to understand the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways involving indole derivatives.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, modulating their activity. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea and analogous compounds:
*Note: Exact molecular formula for the target compound inferred from structural analogs in evidence.
Key Findings and Implications
Substituent-Driven Activity : Electron-withdrawing groups (e.g., sulfonyl, fluorine) may enhance target specificity but reduce metabolic stability, whereas alkyl or methoxy groups improve solubility .
Urea vs. Amide Linkages : Amide derivatives (e.g., N-[2-(1H-indol-3-yl)ethyl]benzamide) exhibit distinct biological profiles compared to ureas, underscoring the urea moiety's role in hydrogen-bonding networks .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between indole derivatives and benzyl isocyanate analogs. Key steps include:
- Indole Core Formation : Fischer indole synthesis using phenylhydrazine and aldehydes/ketones under acidic conditions .
- Urea Coupling : Reaction of 2-(1H-indol-3-yl)ethylamine with benzyl isocyanate derivatives in solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) .
- Optimization : Reflux heating (e.g., 80–100°C) improves yields compared to room-temperature reactions, as shown in comparative studies . Purification via column chromatography or recrystallization enhances purity (>95%) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the indole-ethylurea linkage and benzyl substituents .
- Infrared Spectroscopy (IR) : Validates urea (C=O stretch at ~1650–1700 cm) and indole N-H bonds .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?
- Methodological Answer :
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to urea-based kinase inhibitors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells to assess selectivity .
- Receptor Binding Studies : Radioligand displacement assays for receptors like formyl peptide receptors (FPRs) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in coupling reactions?
- Methodological Answer :
- Catalyst Selection : Use coupling agents like EDCl/HOBt to activate carboxylic acid intermediates .
- Solvent Effects : DMAc improves solubility of hydrophobic intermediates compared to DMF .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) minimizes side reactions .
Q. What strategies are available to resolve contradictions in reported bioactivity data across different cell lines?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, kinase expression) to identify mechanistic dependencies .
- Metabolite Stability : Use LC-MS to verify compound integrity in cell culture media over time .
- Orthogonal Assays : Combine apoptosis assays (Annexin V) with cell-cycle analysis (PI staining) to confirm mechanisms .
Q. How can computational chemistry be integrated to predict binding modes with biological targets like kinases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
- MD Simulations : GROMACS simulations assess binding stability over 100 ns trajectories .
- QSAR Modeling : Correlate substituent electronegativity with IC values from kinase assays .
Q. What experimental approaches are critical for elucidating the compound's metabolic stability in preclinical models?
- Methodological Answer :
- Liver Microsome Assays : Incubate with rat/human microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Reactive Metabolite Trapping : Glutathione adduct formation assays identify electrophilic intermediates .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics while minimizing animal usage?
- Methodological Answer :
- Sparse Sampling : Collect blood/tissue samples at 0.5, 2, 8, and 24 hours post-dose for LC-MS/MS analysis .
- Cassette Dosing : Administer multiple analogs simultaneously to reduce animal numbers .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict tissue distribution using in vitro ADME data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
